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molecular formula C11H7NO2 B8369450 2-(3-Furanyl)-5-hydroxybenzonitrile CAS No. 943749-64-2

2-(3-Furanyl)-5-hydroxybenzonitrile

Cat. No. B8369450
M. Wt: 185.18 g/mol
InChI Key: QFWUVMFRYCEYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

5-Hydroxy-2-iodo-benzonitrile (70 mg, 0.29 mmol), Pd2(dba)3.CHCl3(25 mg, 0.01 mmol) and P(tBu)3 (0.05 mL, 10% in hexane, 0.016 mmol), 3-furanboronic acid (40 mg, 0.36 mmol) and CsF (200 mg, 1.32 mmol) were suspended in N,N-dimethylformamide (5 mL). The mixture is then degassed and stirred at room temperature for 4 hours. After aqueous workup, the residue is purified with chromatography and directly employed in the next step.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:9]=1)[C:7]#[N:8].C(Cl)(Cl)Cl.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[O:28]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29]1.[F-].[Cs+]>CN(C)C=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[O:28]1[CH:32]=[CH:31][C:30]([C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:9][C:6]=2[C:7]#[N:8])=[CH:29]1 |f:4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
OC=1C=CC(=C(C#N)C1)I
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
40 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Step Five
Name
Quantity
200 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then degassed
CUSTOM
Type
CUSTOM
Details
After aqueous workup, the residue is purified with chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O1C=C(C=C1)C1=C(C#N)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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